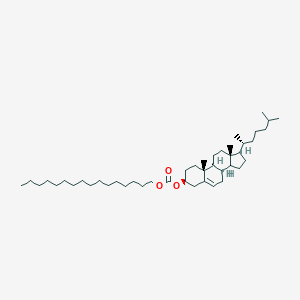

Cholesteryl hexadecyl carbonate

Description

BenchChem offers high-quality Cholesteryl hexadecyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl hexadecyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKXFAZCNWKZAW-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cholesteryl Hexadecyl Carbonate for Research Applications

This guide provides an in-depth exploration of the synthesis, purification, and characterization of cholesteryl hexadecyl carbonate, a crucial cholesterol derivative in various research and development sectors, particularly in drug delivery systems.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of Cholesteryl Carbonates

Cholesterol and its derivatives are fundamental components of animal cell membranes, playing a vital role in maintaining membrane integrity, fluidity, and permeability.[1] In the realm of drug delivery, the incorporation of cholesteryl moieties into carrier systems enhances biocompatibility and cellular uptake.[1][2] Cholesteryl carbonates, specifically, are a class of cholesterol esters that have garnered significant interest due to their unique liquid crystalline properties and their utility as building blocks for more complex drug delivery vehicles like liposomes and nanoparticles.[3][4][5] Cholesteryl hexadecyl carbonate, the focus of this guide, is synthesized by linking a 16-carbon alkyl chain (hexadecyl) to the cholesterol backbone via a carbonate linkage.[4]

Synthesis of Cholesteryl Hexadecyl Carbonate: A Mechanistic Approach

The most common and efficient method for synthesizing cholesteryl n-alkyl carbonates, including cholesteryl hexadecyl carbonate, involves the reaction of cholesteryl chloroformate with the corresponding long-chain alcohol, in this case, 1-hexadecanol.[6] This reaction is a nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

Causality Behind Experimental Choices

-

Reactants :

-

Cholesteryl Chloroformate : This is the activated form of cholesterol, making the carbonyl carbon highly susceptible to nucleophilic attack.[7][8] It is a key reagent in the preparation of various cholesterol derivatives.[7][8]

-

1-Hexadecanol (Cetyl Alcohol) : This long-chain fatty alcohol provides the hexadecyl group. The length of this alkyl chain is critical in determining the physicochemical properties, such as the phase transition temperatures, of the final product.[4][6]

-

Pyridine : This weak base acts as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct formed during the reaction. Removing HCl is crucial as it can protonate the alcohol, rendering it non-nucleophilic, and can also lead to undesired side reactions.

-

Anhydrous Benzene (or alternative aprotic solvent) : The reaction is sensitive to moisture, which can hydrolyze the cholesteryl chloroformate.[7] Therefore, an anhydrous aprotic solvent is essential to ensure a high yield.

-

Visualizing the Synthesis Workflow

The synthesis process can be broken down into three key stages: reaction, workup, and purification.

Caption: Workflow for the synthesis of cholesteryl hexadecyl carbonate.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checks and purification steps to ensure the integrity of the final product.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Cholesteryl Chloroformate | Starting material |

| 1-Hexadecanol | Alkyl chain source |

| Pyridine (anhydrous) | Catalyst and HCl scavenger |

| Benzene (anhydrous) | Reaction solvent |

| Ethyl Acetate | Extraction solvent |

| Hexane | Eluent for chromatography |

| Silica Gel (for column) | Stationary phase for purification |

| Anhydrous Sodium Sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Reflux condenser | To prevent solvent loss |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress |

Step-by-Step Methodology

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesteryl chloroformate and a slight molar excess of 1-hexadecanol in anhydrous benzene.

-

Initiation : Add anhydrous pyridine to the mixture dropwise while stirring. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction Progression : Stir the reaction mixture at room temperature for approximately 12-24 hours.[9] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup :

-

Once the reaction is complete, add distilled water to the reaction mixture to quench any remaining cholesteryl chloroformate and to dissolve the pyridinium hydrochloride.

-

Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like ethyl acetate.[10]

-

Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product is purified by column chromatography on silica gel.[6] A gradient of hexane and ethyl acetate is typically used as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/2-butanone, to yield colorless needles.[6]

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized cholesteryl hexadecyl carbonate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] Key signals to look for include the characteristic peaks of the cholesterol backbone, the long alkyl chain of the hexadecyl group, and the carbonate carbonyl carbon.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should show a strong absorption band corresponding to the C=O stretching of the carbonate group (typically around 1750-1730 cm⁻¹).

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.[4]

Physical Characterization

-

Thin-Layer Chromatography (TLC) : A simple and effective method for assessing purity and monitoring reaction progress.[4]

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the phase transition temperatures of the liquid crystalline material.[4] Cholesteryl alkyl carbonates exhibit characteristic phase transitions between solid, smectic, and cholesteric phases.[6]

Applications in Research and Drug Development

Cholesteryl hexadecyl carbonate and other cholesteryl derivatives are integral to the development of advanced drug delivery systems. Their ability to self-assemble and form liquid crystalline structures makes them ideal for encapsulating and delivering therapeutic agents.[3][4] They are used in the formulation of:

-

Liposomes : Enhancing the stability and modulating the release of encapsulated drugs.[2][3]

-

Solid Lipid Nanoparticles (SLNs) : Forming the solid lipid core for controlled drug release.[3]

-

Liquid Crystalline Nanoparticles : Providing a large surface area for drug loading and sustained release.[3]

Conclusion

The synthesis of cholesteryl hexadecyl carbonate is a well-established yet nuanced process that requires careful attention to experimental detail. This guide provides a comprehensive framework, grounded in scientific principles and practical insights, to enable researchers to successfully synthesize, purify, and characterize this valuable compound for a wide range of research and drug development applications.

References

-

Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. (2007). ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. [Link]

-

Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. (2026). MDPI. [Link]

-

NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas. (2008). PubMed. [Link]

-

Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals. [Link]

-

Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. (2020). MDPI. [Link]

-

Assessment of cholesteryl ester transfer protein function in lipoprotein mixtures by 1H NMR spectroscopy. PubMed. [Link]

-

Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC. [Link]

-

Synthesis of Novel Cholesteryl Carbamate Derivatives. (2025). ResearchGate. [Link]

-

Supporting Information for Cholesterol Functionalized Aliphatic N-Substituted 8-Membered Cyclic Carbonate. The Royal Society of Chemistry. [Link]

-

Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. ACS Publications. [Link]

-

How can cholesterol be conjugated to a peptide in solid phase peptide synthesis?. (2015). ResearchGate. [Link]

-

Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]

-

dihydrocholesterol. Organic Syntheses Procedure. [Link]

-

Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. [Link]

-

Cholesteryl oleyl carbonate. Wikipedia. [Link]

- Carbonate-ester purification method, carbonate-ester-solution production method, and carbonate-ester purification apparatus.

-

Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). PubMed. [Link]

-

Cholesteryl oleyl carbonate. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Cholesteryl oleyl carbonate | CAS 17110-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CAS 7144-08-3: Cholesteryl chloroformate | CymitQuimica [cymitquimica.com]

- 8. Cholesteryl chloroformate, 7144-08-03 | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermotropic Dynamics of Cholesteryl Esters: A Technical Guide to Molecular Motion and Phase Behavior

Executive Summary

This technical guide analyzes the temperature-dependent molecular motions of cholesteryl esters (CEs), the primary core components of Low-Density Lipoproteins (LDL) and Lipid Nanoparticles (LNPs). It details the physicochemical transition from crystalline to isotropic liquid states, providing actionable protocols for characterization via Differential Scanning Calorimetry (DSC) and Solid-State NMR. These insights are critical for researchers modulating the stability of mRNA delivery vehicles and investigating the biophysics of atherosclerosis.

Part 1: Physicochemical Basis of CE Dynamics

Cholesteryl esters are amphiphilic lipids comprising a rigid steroid nucleus esterified to a flexible fatty acyl chain. Their molecular motion is governed by a delicate thermodynamic balance between the steroid-steroid interactions (rigid, planar stacking) and chain-chain interactions (flexible, van der Waals forces).

The Thermotropic Phase Hierarchy

Unlike simple lipids that melt directly from solid to liquid, CEs exhibit liquid crystalline mesophases . Understanding these phases is essential for controlling the "payload release" profile in drug delivery systems.

-

Crystalline Phase (

): Molecules are locked in a 3D lattice. Motion is restricted to methyl group rotation and low-amplitude librations. -

Smectic Phase (Mesophase 1): Molecules form layered sheets. The long axes are parallel, and centers of gravity are arranged in planes. Motion includes rapid rotation about the long axis but restricted diffusion between layers.

-

Cholesteric Phase (Mesophase 2): Also known as the chiral nematic phase. Molecules are oriented in layers where the director axis twists helically.[1] This phase is highly sensitive to temperature and exhibits unique optical properties.

-

Isotropic Liquid (

): Complete loss of long-range order. Rapid tumbling and translational diffusion occur.

The "Melting" of the LDL Core

In biological systems, the core of an LDL particle undergoes an order-disorder transition near body temperature (

-

Pathological State: If the transition temperature (

) is above body temperature, the LDL core remains liquid-crystalline or solid-like. This rigidity impedes hydrolysis by lysosomal acid lipase (LAL), leading to lipid accumulation and foam cell formation (atherosclerosis). -

Healthy State: A

below body temperature ensures a fluid core, facilitating efficient metabolism.

Part 2: Analytical Methodologies (Protocols)

Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of phase transition temperatures and enthalpies (

Protocol: The "Thermal Erasure" Cycle

-

Preparation: Hermetically seal 2–5 mg of CE sample in aluminum pans.

-

Equilibration: Hold at

C for 5 minutes. -

First Heating (Erasure): Ramp to

C (above isotropic point) at -

Controlled Cooling: Ramp down to

C at -

Second Heating (Measurement): Ramp to

C at

Solid-State C CP/MAS NMR

Objective: Quantify site-specific molecular motion (correlation times,

Protocol: Variable Temperature Dynamics

-

Setup: Pack sample into a 4mm Zirconia rotor. Spin rate: 5–10 kHz.

-

Pulse Sequence: Use a standard CP sequence with high-power proton decoupling.

-

Relaxation Measurement (

):-

Use the Torchia method (CP followed by a

pulse and a variable delay). -

Logic:

(spin-lattice relaxation) is sensitive to motions in the MHz range (Larmor frequency).

-

-

Relaxation Measurement (

):-

Spin-lock the magnetization in the rotating frame.

-

Logic:

probes slow motions (kHz range), corresponding to cooperative fluctuations in the liquid crystal lattice.

-

-

Data Analysis: Plot

vs.

Part 3: Visualization of Dynamics

Experimental Workflow Logic

The following diagram illustrates the integrated workflow for characterizing CE dynamics, linking thermal manipulation with spectroscopic observation.

Caption: Integrated workflow coupling thermal history erasure (DSC) with site-specific dynamic analysis (NMR) to generate a comprehensive mobility profile.

Molecular Motion Hierarchy

This diagram details the specific atomic motions activated at different thermal stages.

Caption: Hierarchy of molecular motions activated during thermal phase transitions, from restricted librations to isotropic diffusion.

Part 4: Quantitative Data & Biological Implications[2]

Comparative Phase Transition Data

The chain length and unsaturation of the fatty acid ester dramatically shift the transition temperatures.

| Cholesteryl Ester | Chain Type | Crystal | Smectic | Cholesteric | Biological Relevance |

| Cholesteryl Palmitate | C16:0 (Sat) | 77.0 | 77.5 | 83.0 | Rigid core in plaques |

| Cholesteryl Oleate | C18:1 (Unsat) | 44.0 | 47.5 | 51.0 | Major LDL component |

| Cholesteryl Linoleate | C18:2 (Poly) | 33.0 | 34.0 | 35.5 | Fluid at body temp |

| Cholesteryl Arachidonate | C20:4 (Poly) | 19.0 | -- | 21.0 | Highly fluid |

Note: Saturated chains (Palmitate) raise transition temperatures, promoting solid-like cores at body temperature (

Application in Drug Development (LNPs)

In Lipid Nanoparticle (LNP) formulation, the "core" often consists of neutral lipids or ionizable lipid-mRNA complexes.

-

Problem: If the core lipids crystallize (like Cholesteryl Palmitate), they can phase-separate from the mRNA payload or puncture the LNP surface, leading to payload leakage or aggregation.

-

Solution: Use the DSC protocol (Section 2.1) to screen lipid blends. Aim for a mixture that remains isotropic or amorphous at storage temperatures (

C to

References

-

Small, D. M. (1984). Lateral Chain Packing in Lipids and Membranes. Journal of Lipid Research. Link

-

Ginsberg, B. H., et al. (1982). Temperature-Dependent Molecular Motions of Cholesteryl Esters: A C-13 NMR Study. Biochemistry. Link

-

Croll, D. H., et al. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research. Link

-

Guo, W., & Hamilton, J. A. (1995). A Multinuclear Solid-State NMR Study of the Phase Behavior of Cholesteryl Ester Mixtures. Biophysical Journal. Link

-

Waugh, D. A., & Small, D. M. (1984). Rapid method for determining cholesteryl ester transitions of apoB-containing lipoproteins. Journal of Lipid Research. Link

Sources

Mechanistic Dynamics of Cholesteryl Carbonates: Intermolecular Forces & Application Protocols

Executive Summary

This technical guide dissects the intermolecular interactions of cholesteryl carbonates , a distinct subclass of liquid crystals (LCs) derived from cholesterol. Unlike simple cholesteryl esters, the carbonate linkage (-O-CO-O-) introduces a unique dipole moment and conformational flexibility that significantly alters the helical twisting power (HTP) and phase transition thermodynamics. These properties are critical for researchers developing thermochromic sensors and Liquid Crystal Nanoparticles (LCNPs) for targeted drug delivery.

Molecular Architecture & Intermolecular Forces[1][2]

The functional behavior of cholesteryl carbonates—specifically Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Cetyl Carbonate (CCC) —is governed by a tripartite molecular architecture. Understanding the interplay between these regions is essential for predicting phase behavior.

The Tripartite Structure

-

The Steroid Nucleus (Rigid Core): The tetracyclic ring system provides the "hard" segment necessary for mesophase formation. It drives

- -

The Carbonate Linkage (The Pivot): This is the differentiator. The carbonate group creates a permanent dipole, enhancing dipole-dipole interactions between adjacent layers.[1] This increases the sensitivity of the helical pitch to temperature compared to simple esters.

-

The Alkyl Chain (Flexible Tail): This "soft" segment acts as a solvent for the rigid cores. In COC, the cis-double bond in the oleyl chain introduces a "kink" that disrupts packing, lowering the phase transition temperature and stabilizing the cholesteric phase at room temperature.

The Chiral Twist Mechanism

The chirality of the steroid core induces a macroscopic helical twist in the nematic packing. The Helical Pitch (

-

Key Interaction: The carbonate oxygen acts as a weak H-bond acceptor. In drug delivery applications, this allows for specific docking of hydrogen-bond-donating drugs (e.g., Amphotericin B)[1] within the LC matrix.

Visualization: Helical Supramolecular Assembly

The following diagram illustrates the rotation of the molecular director (orientation) across layers, creating the periodic helical structure responsible for selective light reflection (iridescence).

Caption: The director rotates progressively across layers due to chiral steric repulsion. The distance to repeat the orientation is the Pitch (

Thermodynamics of the Cholesteric Phase[3]

Cholesteryl carbonates exhibit enantiotropic liquid crystallinity—the phases are reversible upon heating and cooling. However, significant supercooling (hysteresis) is often observed, which is a critical feature for stabilizing drug formulations.[1]

Phase Transition Data

The following table summarizes the thermal behavior of key carbonates. Note the depression of the transition temperature in COC due to the unsaturated oleyl chain.

| Compound | Molecular Weight | Smectic | Cholesteric | Key Application |

| Cholesteryl Oleyl Carbonate (COC) | ~665 g/mol | 20°C | 37°C | Thermochromic sensors, Room Temp LCs |

| Cholesteryl Cetyl Carbonate (CCC) | ~639 g/mol | 8°C | 36°C | LCNP Drug Delivery |

| Cholesteryl Methyl Carbonate | ~444 g/mol | N/A (Solid) | 112°C (Melt) | High-temp additive |

Data synthesized from standard calorimetric studies [1, 2].

Application: Liquid Crystal Nanoparticles (LCNPs)[2][4]

In drug development, cholesteryl carbonates are used to engineer LCNPs .[1] Unlike liposomes (which have a hollow aqueous core), LCNPs possess a dense, internal cubic or hexagonal lattice.[1]

Mechanism of Drug Entrapment

The carbonate moiety facilitates the solubilization of hydrophobic drugs. The "kinked" structure of COC creates disordered domains within the ordered lattice, acting as pockets for drug molecules. This prevents drug crystallization and enhances bioavailability.

Experimental Workflow: LCNP Synthesis

This protocol utilizes the emulsification-solvent evaporation method, optimized for carbonate stability.[1]

Caption: Workflow for generating Liquid Crystal Nanoparticles (LCNPs). Sonication energy drives the phase transition from lamellar to cubic/hexagonal.

Analytical Protocols (Self-Validating Systems)

To ensure scientific integrity, every synthesized batch of cholesteryl carbonate must be characterized using the following protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures and enthalpy of fusion (

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Thermal Cycle:

-

Heat 1: 25°C

100°C at 10°C/min (Erase thermal history). -

Cool: 100°C

-20°C at 5°C/min (Induce crystallization).[1] -

Heat 2: -20°C

100°C at 2°C/min (Measurement run).

-

-

Validation Check: The transition from Smectic to Cholesteric must appear as a small endothermic peak prior to the larger clearing point (Cholesteric

Isotropic). If the first peak is absent, the sample is likely amorphous or degraded.

Protocol B: FTIR Spectroscopy for Intermolecular Bonding

Objective: Assess molecular packing density via Carbonyl (C=O) vibration.

-

Setup: ATR-FTIR (Attenuated Total Reflectance).

-

Target Peaks:

-

1740 cm⁻¹ (Ester C=O): Baseline reference.

-

1240–1260 cm⁻¹ (Carbonate C-O-C): This band shifts to lower wavenumbers (red shift) as intermolecular H-bonding or dipole interactions increase (e.g., in the Smectic phase).[1]

-

-

Interpretation: A sharp splitting of the 1740 cm⁻¹ peak indicates crystalline ordering. A broad, single peak suggests the Isotropic (liquid) phase [3].[1]

References

-

Ultraviolet-visible-near infrared and mid-Fourier transform infrared spectroscopic studies of intermolecular interaction in cholesteryl oleyl carbonate in mesophases. Source: Journal of Chemical Physics (2006). URL:[Link][1]

-

Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Source: Journal of Pharmacy and Pharmacology (via ResearchGate/PubMed). URL:[Link]

-

Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. Source: Phase Transitions (Journal).[2] URL:[Link][1]

-

Liquid crystal nanoparticles for commercial drug delivery. Source: Liquid Crystals Reviews. URL:[Link][1]

Sources

Technical Guide: Cholesteryl Hexadecyl Carbonate vs. Cholesteryl Oleyl Carbonate

Comparative Analysis of Carbonate-Linked Liquid Crystals in Biomedical & Photonic Applications

Executive Summary

This guide provides a rigorous technical comparison between Cholesteryl Hexadecyl Carbonate (CHC) and Cholesteryl Oleyl Carbonate (COC) .[1] While both are cholesterol derivatives sharing a carbonate linkage (distinct from the more common ester linkage), their utility diverges significantly based on the saturation of their alkyl tails.

-

COC (Unsaturated C18:1): Characterized by a cis-double bond "kink," resulting in lower phase transition temperatures and high fluidity.[1] It is the industry standard for thermochromic (temperature-sensing) liquid crystals but suffers from oxidative instability.[1]

-

CHC (Saturated C16:0): Characterized by a straight, saturated aliphatic tail.[1] It offers superior oxidative stability and tighter molecular packing, making it a preferred candidate for robust drug delivery systems (e.g., solid lipid nanoparticles) where shelf-life and encapsulation efficiency are paramount.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The functional difference between CHC and COC lies in the aliphatic tail attached to the carbonate spacer. This structural variance dictates their thermodynamic behavior and suitability for specific applications.[1]

Structural Comparison

| Feature | Cholesteryl Hexadecyl Carbonate (CHC) | Cholesteryl Oleyl Carbonate (COC) |

| CAS Number | 15455-87-5 (often ref.[1] as Cetyl Carbonate) | 17110-51-9 |

| Molecular Formula | C₄₄H₇₈O₃ | C₄₆H₈₀O₃ |

| Alkyl Chain | Hexadecyl (Cetyl): C16, Saturated | Oleyl: C18, Unsaturated (cis-9) |

| Chain Geometry | Linear, high packing density | Kinked (30° bend), steric hindrance |

| Linkage Type | Carbonate (-O-CO-O-) | Carbonate (-O-CO-O-) |

| Oxidative Stability | High (No double bonds) | Low (Allylic hydrogens prone to peroxidation) |

Phase Behavior & Thermal Transitions

The carbonate linkage imparts a higher polarity than a standard ester linkage, often broadening the mesophase (liquid crystal phase) range.

-

COC Behavior: The cis-double bond prevents efficient crystal lattice formation, suppressing the melting point.[1] This allows COC to exhibit cholesteric (chiral nematic) phases near room temperature (20°C–40°C), which is critical for medical thermography and mood rings.[1]

-

CHC Behavior: The saturated chain allows for Van der Waals interdigitation.[1] While typically exhibiting higher crystallinity, in nanostructured forms (like lipid nanoparticles), it can form stable smectic phases that are ideal for drug retention.[1]

Table 1: Comparative Thermal Data (Note: Exact values vary by purity and thermal history due to monotropic polymorphism)

| Property | CHC (Saturated) | COC (Unsaturated) |

| Crystalline State | Waxy solid / Semicrystalline | Viscous liquid / Soft paste |

| Melting Point (Tm) | ~40–45°C (Bulk) | ~20°C |

| Clearing Point (Ti) | Varies (often Smectic phase dominant) | ~40°C (Cholesteric to Isotropic) |

| Helical Pitch | Longer (Red shift) | Shorter (Blue shift) |

| Primary Use | Drug Carrier / Structurant | Thermochromic Sensor |

Part 2: The Liquid Crystal State & Optical Logic

To understand why researchers select one over the other, one must visualize the molecular arrangement. The following diagram illustrates how the "Tail Kink" in COC disrupts order, creating the fluid cholesteric phase required for color change, whereas CHC favors ordered packing.

Caption: Figure 1. Structure-Property relationship.[1][2] The oleyl kink in COC induces the helical cholesteric phase necessary for optical applications, while the linear CHC tail promotes the ordered packing required for stable drug encapsulation.

Part 3: Pharmaceutical Applications (Drug Delivery)[1][3][5]

While COC is the "sensor" molecule, CHC is the "carrier" molecule.

The Carbonate Advantage

In drug delivery, the carbonate linkage (-O-CO-O-) offers a distinct hydrolysis profile compared to esters.[1]

-

Metabolic Products: Hydrolysis yields Cholesterol + CO₂ + Fatty Alcohol.[1]

-

pH Sensitivity: Carbonates are generally more stable at neutral pH than simple esters but degrade specifically in acidic endosomes, facilitating intracellular payload release.[1]

Formulation Stability (Liposomes & LNPs)

-

Oxidative Stress: COC is vulnerable to lipid peroxidation at the allylic carbon (adjacent to the double bond). In a formulation stored for 6+ months, COC can degrade into aldehydes, which may react with protein payloads (Schiff base formation).[1]

-

CHC Selection: For pharmaceutical formulations, CHC is strictly preferred unless membrane fluidity is explicitly required.[1] CHC does not auto-oxidize under standard storage conditions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Cholesteryl Carbonates

Comparison of synthesis highlights the handling requirements for the unsaturated COC.

Reaction: Cholesterol + Chloroformate derivative → Cholesteryl Carbonate + HCl[1]

-

Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere.

-

Reagents:

-

Procedure:

-

Workup:

-

Purification:

Protocol B: Oxidative Stability Testing (Stress Test)

Use this protocol to validate the choice of CHC over COC for long-term storage.

-

Preparation: Prepare 5% (w/v) solutions of CHC and COC in Chloroform.

-

Stress Induction: Add AIBN (radical initiator) or expose to UV light (254 nm) for 4 hours.[1]

-

Analysis:

Part 5: Degradation Pathways & Selection Matrix[1][2]

The following diagram details the degradation risks, guiding the selection process for drug development.

Caption: Figure 2. Degradation pathways.[1] COC introduces a risk of oxidative degradation leading to toxic byproducts, whereas CHC is chemically inert to oxidation, degrading only via hydrolysis.[1]

Selection Matrix

| Application Requirement | Recommended Core | Reason |

| Visual Temperature Indicator | COC | Requires cholesteric phase at RT. |

| Solid Lipid Nanoparticle (SLN) | CHC | Requires solid core at body temp (37°C).[1] |

| Liposome Bilayer Fluidizer | COC | Kinked tail disrupts packing, increasing permeability.[1] |

| Long-term Shelf Stability | CHC | Saturated tail prevents rancidity/oxidation.[1] |

| pH-Triggered Release | Both | Carbonate linkage cleaves in acidic tumor microenvironments.[1] |

References

-

PubChem. (n.d.).[1][4] Cholesteryl oleyl carbonate (Compound Summary).[1][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

-

Kuntsche, J., et al. (2004).[1] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs.[1][9] Pharmaceutical Research.[1][9] (Contextualizing CHC/Cetyl Carbonate in drug delivery). Retrieved from [Link][1]

-

University of Wisconsin-Madison. (n.d.).[1] Preparation of Cholesteryl Ester Liquid Crystals.[1][7][10] MRSEC Education Group.[1] (Protocol for COC mixtures). Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cholesteryl oleyl carbonate | 17110-51-9 [chemicalbook.com]

- 3. Cholesteryl oleyl carbonate | 17110-51-9 | Benchchem [benchchem.com]

- 4. Cholesteryl oleyl carbonate | C46H80O3 | CID 6364539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. researchgate.net [researchgate.net]

- 7. chymist.com [chymist.com]

- 8. arxiv.org [arxiv.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

Technical Guide: Cholesterol-Based Compounds in Basic Research & Drug Delivery

Executive Summary

Cholesterol is not merely a structural bystander in cellular biology; it is a master regulator of membrane fluidity, a gatekeeper of intracellular trafficking, and a critical determinant of lipid nanoparticle (LNP) efficacy. This guide addresses the technical application of cholesterol and its derivatives in two primary domains: nucleic acid delivery systems (LNPs/siRNA) and high-fidelity intracellular imaging .

Part 1: Lipid Nanoparticle (LNP) Engineering

The Structural Role of Cholesterol in LNPs

In the formulation of mRNA vaccines (e.g., BNT162b2, mRNA-1273), cholesterol acts as the "molecular mortar." While ionizable lipids drive mRNA encapsulation, cholesterol fills the voids between lipid headgroups, governing the transition temperature (

Key Mechanistic Insight:

Cholesterol dictates the endosomal escape efficiency. Upon endocytosis, the LNP encounters an acidic environment (pH < 6.0). The ionizable lipid becomes protonated, interacting with anionic endosomal lipids. Cholesterol facilitates the transition from a stable lamellar phase (

Data Summary: LNP Component Functionality

| Component | Typical Mol % | Primary Function | Failure Mode (If Improperly Dosed) |

| Ionizable Lipid | 35–50% | mRNA complexation; Endosomal escape | Toxicity (if too high); Poor encapsulation (if too low) |

| Cholesterol | 35–45% | Modulates bilayer fluidity & integrity | Premature leakage (too low); Crystal formation (too high) |

| Helper Lipid (DSPC) | 10% | Structural skeleton (high | Instability in circulation |

| PEG-Lipid | 1.5–3% | Steric barrier; prevents aggregation | Hindered cellular uptake (PEG dilemma) |

Protocol: Microfluidic LNP Assembly (The "Gold Standard")

Standard ethanol injection yields heterogeneous particles. Microfluidic mixing ensures low Polydispersity Index (PDI < 0.1).

Reagents:

-

Organic Phase: Ionizable lipid, DSPC, Cholesterol, PEG-2000 in Ethanol (100%).

-

Aqueous Phase: mRNA in Citrate Buffer (pH 4.0).

Workflow:

-

Preparation: Dissolve lipids in ethanol to a total concentration of 10–12 mM.

-

Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr).

-

Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1 .

-

Why? This rapidly dilutes ethanol to 25%, forcing lipid precipitation around the mRNA before large aggregates can form.

-

-

Total Flow Rate (TFR): 12 mL/min (scale-dependent).

-

Dialysis: Immediately dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH.

Visualization: LNP Assembly & Endosomal Escape

Caption: Figure 1.[1][2][3] Microfluidic assembly of LNPs and the cholesterol-dependent endosomal escape pathway.

Part 2: High-Fidelity Intracellular Imaging

The Artifact Problem: NBD vs. Native Cholesterol

Traditional fluorescent analogs like NBD-Cholesterol are bulky. The NBD group is hydrophilic, often looping back to the membrane interface.

-

Consequence: NBD-Cholesterol partitions incorrectly into Liquid Disordered (

) phases, failing to mimic native cholesterol's affinity for Lipid Rafts (

The Solution: Bio-Orthogonal "Click" Chemistry

To track cholesterol without altering its partitioning physics, use Alkyne-Cholesterol . The alkyne tag is minute and does not disrupt the steroid ring structure.

Mechanism:

-

Cells metabolize Alkyne-Cholesterol exactly like native cholesterol.

-

Visualization occurs post-fixation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide.

Protocol: Click-Labeling of Membrane Cholesterol

Reagents:

-

Alkyne-Cholesterol (dissolved in methyl-β-cyclodextrin for delivery).

-

Fixative: 4% Paraformaldehyde (PFA).

-

Click Cocktail: Azide-Fluor 488, CuSO4 (1 mM), Ascorbate (10 mM).

Step-by-Step:

-

Pulse: Incubate live cells with 20–50 µM Alkyne-Cholesterol for 30–60 mins.

-

Chase: Wash and incubate in fresh media (optional, to track trafficking).

-

Fixation: Fix cells with 4% PFA for 15 mins at RT.

-

Quench: Wash with 100 mM Glycine to stop fixation.

-

Click Reaction: Incubate with Click Cocktail for 30 mins in the dark.

-

Critical: Freshly prepare Ascorbate; it oxidizes rapidly.

-

-

Wash: Extensive washing with PBS/BSA to remove unreacted dye.

Visualization: Click Chemistry Workflow

Caption: Figure 2. Bio-orthogonal labeling workflow utilizing Alkyne-Cholesterol for artifact-free imaging.

Part 3: Therapeutic Conjugates (siRNA)

The "Hitchhiker" Strategy

Direct conjugation of cholesterol to the 3' end of the sense strand of siRNA (Chol-siRNA) enables systemic delivery without a nanoparticle vehicle.

Mechanism: Upon injection, the lipophilic cholesterol moiety binds to circulating Albumin and Lipoproteins (LDL/HDL) .

-

Liver Targeting: The LDL-bound conjugate is taken up by hepatocytes via the LDL Receptor (LDLR) .[5]

-

Hydrophobic Anchoring: The cholesterol anchor inserts into the membrane, facilitating endocytosis.

Design Rule: A linker length of C10–C12 (aminododecyl) between the siRNA and cholesterol is optimal to prevent steric hindrance during RISC loading.

References

-

Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.

-

Sahay, G., et al. (2013). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology.

-

Gaebler, A., et al. (2013). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research.[6]

-

Soutschek, J., et al. (2004). Therapeutic silencing of an endogenous gene by systemic administration of modified siRNAs. Nature.

-

Sezgin, E., et al. (2017). The mystery of membrane organization: composition, regulation and roles of lipid rafts. Nature Reviews Molecular Cell Biology.

Sources

- 1. Lipid-siRNA conjugate accesses a perivascular transport mechanism and achieves widespread and durable knockdown in the central nervous system | bioRxiv [biorxiv.org]

- 2. Functional features defining the efficacy of cholesterol-conjugated, self-deliverable, chemically modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: The Cholesteryl Carbonate Linkage in Advanced Therapeutics

Executive Summary

The carbonate linkage (–O–C(=O)–O–) serves as a critical, tunable bridge in the design of cholesteryl-based prodrugs and lipid nanoparticles (LNPs). Unlike the robust carbamate or the labile ester, the carbonate moiety offers a "Goldilocks" stability profile: sufficiently stable to survive systemic circulation (pH 7.4) yet responsive to the acidic endosomal microenvironment (pH 5.0–6.0) and enzymatic cleavage.[1] This guide provides a deep technical analysis of the synthesis, kinetics, and application of cholesteryl carbonate derivatives, designed for scientists requiring precise control over payload release.

The Chemical Nature of the Carbonate Linkage

Structural Mechanics

The cholesteryl carbonate linkage connects the 3

Key Characteristic: Entropy-Driven Fragmentation. Upon hydrolysis, the carbonate linkage does not merely break; it decomposes. The intermediate carbonic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide. This irreversible step drives the reaction forward, preventing re-association of the drug and the carrier.

Comparative Stability (The Hierarchy of Linkers)

For drug development, selecting the correct linker is a function of the required plasma half-life (

| Linker Type | Structure | Relative Stability | Primary Cleavage Mechanism |

| Carbamate | Chol-O-CO-NH-R | High | Enzymatic (slow), requires specific amidases. |

| Carbonate | Chol-O-CO-O-R | Moderate (Tunable) | pH-dependent hydrolysis & esterases. |

| Ester | Chol-O-CO-R | Low to Moderate | Non-specific esterases, rapid hydrolysis. |

| Ether | Chol-O-R | Very High | Metabolically stable; non-cleavable. |

Senior Scientist Insight: Use carbonates when you need a prodrug to be inactive in the blood but rapidly active intracellularly. The carbonate bond is roughly 100-1000x more stable to hydrolysis than a standard aliphatic ester at physiological pH, preventing "burst release" toxicity.

Synthetic Architectures & Pathways

The synthesis of cholesteryl carbonates is almost exclusively performed via a Cholesteryl Chloroformate intermediate.[2] While phosgene gas was historically used, modern protocols utilize Triphosgene (solid, safer) or CDI (1,1'-Carbonyldiimidazole).

Pathway Visualization

The following diagram outlines the standard synthetic route using the chloroformate activation method.

Figure 1: Stepwise synthesis of cholesteryl carbonate via chloroformate activation. Note the critical role of base scavengers.

Stability & Hydrolysis Kinetics

Understanding the degradation profile is essential for predicting in vivo behavior.

pH-Dependent Hydrolysis

The carbonate linkage exhibits a "U-shaped" pH-rate profile.

-

Acidic Conditions (pH < 5): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. This is the primary mechanism for endosomal release.

-

Neutral Conditions (pH 7.4): The reaction is slow, providing stability in the bloodstream.

-

Basic Conditions (pH > 9): Hydroxide ion acts as a direct nucleophile (saponification).

Mechanism of Cleavage

The breakdown involves a tetrahedral intermediate that collapses to release the payload.

Figure 2: Mechanism of acid-catalyzed hydrolysis. The irreversible loss of CO2 drives the reaction to completion.

Experimental Protocol: Synthesis of Cholesteryl-PEG Carbonate

Objective: Conjugate Cholesterol to a PEG-Alcohol via a carbonate linker. Safety Warning: This protocol uses Triphosgene. All operations must be performed in a fume hood.

Materials

-

Cholesterol (>99% purity)

-

Triphosgene (Solid phosgene equivalent)

-

mPEG-OH (Target alcohol)

-

Dichloromethane (DCM), Anhydrous

-

Pyridine (Acid scavenger)

-

DMAP (4-Dimethylaminopyridine) - Catalyst

Step-by-Step Methodology

-

Activation (Formation of Chloroformate):

-

Dissolve Cholesterol (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Cool to 0°C in an ice bath.[2]

-

Add Pyridine (1.5 eq) to act as an HCl scavenger.[2]

-

Critical Step: Add Triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes. (Note: 1 mol Triphosgene generates 3 mol Phosgene).

-

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

-

Validation: Check TLC (Hexane/EtOAc). Cholesterol spot should disappear; a less polar Chloroformate spot appears.

-

-

Coupling (Carbonate Formation):

-

In a separate vessel, dissolve mPEG-OH (0.9 eq) and DMAP (0.1 eq) in dry DCM.

-

Add the mPEG solution to the Chloroformate reaction mixture slowly.

-

Stir at RT for 12–24 hours.[3]

-

-

Workup & Purification:

-

Quench excess chloroformate with Methanol (forms methyl carbonate, easily removed).

-

Wash organic layer with 0.1M HCl (remove pyridine), then NaHCO3, then Brine.

-

Dry over Na2SO4 and concentrate.

-

Purification: Precipitate in cold diethyl ether (for PEG products) or use Column Chromatography (Silica, Hexane/EtOAc gradient) for small molecules.

-

Biological Applications: LNP Endosomal Escape

In Lipid Nanoparticles (LNPs), cholesteryl carbonates are often used to conjugate helper lipids or PEG lipids. The carbonate linker acts as a sensor for the endosome.

Figure 3: The "Smart" Release. The pH drop in the endosome triggers carbonate hydrolysis, destabilizing the LNP and releasing the drug.

Applications Table

| Application | Role of Carbonate Linker | Benefit |

| siRNA LNPs | Connects PEG to Cholesterol (PEG-shedding) | Allows PEG to fall off in the endosome, facilitating membrane fusion. |

| Prodrugs | Conjugates hydrophobic drugs (e.g., Paclitaxel) | Increases circulation time; releases active drug only after uptake. |

| Liquid Crystals | Cholesteryl Oleyl Carbonate | Used in thermochromic sensors; carbonate stability ensures shelf-life. |

References

-

BenchChem. (2025).[2] Cholesteryl Chloroformate: Reaction Mechanism and Pathway.[4][5] Retrieved from

-

BenchChem. (2025).[2] Synthesis of Cholesteryl Oleyl Carbonate: A Detailed Protocol. Retrieved from

-

Kuntsche, J., et al. (2004).[6] Supercooled Smectic Nanoparticles: A Potential Novel Carrier System.[6] Pharmaceutical Research.[6][7]

-

Huang, Z., et al. (2014). Carbonate: An Effectual Approach to Enhance Liposomal Circulation Time, pH-Sensitivity and Endosomal Escape.[7] Pharmaceutical Research, 31, 3038–3050.[7] Retrieved from

-

Fonseca, A.C., et al. (2018). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications.[2][8] Molecules (MDPI). Retrieved from

Sources

- 1. Enzymatic synthesis/hydrolysis of cholesteryl oleate in surface films. Inhibition by lecithin and its reversal by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesteryl oleyl carbonate | 17110-51-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper & Safety Guide: Cholesteryl Hexadecyl Carbonate

[1][2]

Document Type: Technical Safety & Application Guide Subject: Cholesteryl Hexadecyl Carbonate (CAS: 15455-87-5) Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Chemical Safety Officers.[1][2][3]

Chemical Architecture & Physicochemical Profile[1][2][3][4]

Cholesteryl hexadecyl carbonate (also known as Cholesteryl cetyl carbonate) is not merely a lipid; it is a thermotropic liquid crystal mesogen.[1][3] Unlike standard biological lipids that transition directly from solid to liquid, this molecule exhibits distinct mesophases—states of matter where the molecule possesses the fluidity of a liquid but retains the orientational order of a crystal.[1]

Its significance in drug development lies in its phase transition temperature (~36°C) , which aligns almost perfectly with human physiological temperature.[1][3] This property allows for the engineering of "smart" drug delivery systems that undergo structural changes—and subsequent drug release—upon contact with biological tissues.[1]

Molecular Identity

| Parameter | Detail |

| IUPAC Name | Cholest-5-en-3-yl hexadecyl carbonate |

| CAS Number | 15455-87-5 |

| Molecular Formula | |

| Molecular Weight | 655.1 g/mol |

| Synonyms | Cholesteryl cetyl carbonate; Cetyl cholesteryl carbonate |

| Solubility | Soluble in chloroform, dichloromethane, benzene.[1][2][3] Insoluble in water.[1][3] |

Phase Behavior & Thermal Properties

The utility of this material is dictated by its thermal history.[1][3]

-

Crystalline Solid:

[2][3] -

Mesophase (Liquid Crystal):

(Smectic/Cholesteric textures)[2][3] -

Isotropic Liquid:

[2][3]

Technical Insight: The carbonate linkage provides greater hydrolytic stability compared to standard ester linkages, yet it remains susceptible to enzymatic cleavage (esterases), making it biodegradable.[1][3]

Hazard Identification & Mechanistic Toxicology[2][3]

While often categorized as "low toxicity" based on acute lethality data, the safety profile of Cholesteryl hexadecyl carbonate must be understood through the lens of lipophilicity and membrane intercalation .[1]

GHS Classification (Self-Classified based on Analogues)

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Toxicology

Why is it an irritant?

-

Lipophilic Intercalation: The hexadecyl chain and steroid nucleus allow the molecule to partition rapidly into the lipid bilayer of cell membranes.[1] In high concentrations (e.g., dust contact with eyes/lungs), this alters membrane fluidity, leading to cellular stress and inflammatory signaling.[1][3]

-

Metabolic Byproducts: Upon hydrolysis (chemical or enzymatic), the molecule yields:

Figure 1: Mechanistic pathway of Cholesteryl hexadecyl carbonate toxicity.[2][3] Irritation stems from both direct membrane disruption and hydrolysis byproducts.[1]

Operational Protocols: Handling & Storage[1][2][3]

Storage Architecture[2]

-

Temperature Control: Store at 2–8°C .

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][3]

-

Reasoning: Prevents oxidative degradation of the steroid nucleus over long-term storage.[3]

-

Emergency Response

| Scenario | Immediate Action | Mechanistic Rationale |

| Eye Contact | Rinse with water for 15 min. Do not rub. | Mechanical friction combined with lipophilic particles embedding in the cornea exacerbates injury.[1][3] |

| Skin Contact | Wash with soap and water.[1][3] | Water alone is ineffective due to high lipophilicity; surfactant (soap) is required to solubilize and remove the ester.[3] |

| Inhalation | Move to fresh air.[1][3] | Particulates can cause physical blockage of alveoli; removal prevents saturation of pulmonary surfactant.[1][3] |

Advanced Application Protocols

Protocol A: Formulation of Thermosensitive Liposomes

Objective: Create drug-loaded liposomes that release their payload at body temperature (

Materials:

Methodology:

-

Molar Ratio Setup: Prepare a lipid mixture of DPPC:CHC:DSPE-PEG (e.g., 70:25:5).[1][3]

-

Thin Film Formation: Dissolve lipids in Chloroform:Methanol (2:1). Evaporate solvent under reduced pressure (Rotavap) at

(above the transition temp of CHC) to ensure homogeneous mixing. -

Hydration: Hydrate the film with PBS (pH 7.[1][3]4) at

.[1][3] Agitate to form Multilamellar Vesicles (MLVs).[1][3] -

Sizing (Extrusion): Extrude through 100 nm polycarbonate membranes at

. -

Validation: Use Differential Scanning Calorimetry (DSC) to confirm the shift in phase transition peak.[1][3]

Figure 2: Workflow for thermosensitive liposome generation.[1][3] The red zone indicates steps that must be performed above the liquid crystal transition temperature (

Protocol B: Liquid Crystal Thermochromic Sensor

Objective: Synthesize a mixture for visual temperature mapping (e.g., for skin thermography).[1][3]

Materials:

Methodology:

-

Weighing: Combine CHC (40%), CN (40%), and CB (20%) by weight.

-

Melting: Heat the vial to

(isotropic phase) using a heat gun. Vortex vigorously. -

Annealing: Allow the mixture to cool slowly to room temperature.

-

Application: Apply as a thin film (20 microns) on a black substrate.

-

Observation: The mixture will reflect different wavelengths (colors) based on the helical pitch of the cholesteric phase, which expands/contracts with temperature.[1]

-

References

-

Researcher.Life . (2007).[1][3] Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Retrieved from [Link]

-

University of Wisconsin-Madison . (n.d.).[1][2][3] Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group.[1][3] Retrieved from [Link]

-

National Institutes of Health (NIH) . (n.d.).[1][3] Physical properties of cholesteryl esters. PubMed.[1][3] Retrieved from [Link]

Sources

- 1. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 2. Cholesteryl oleyl carbonate | CAS#:17110-51-9 | Chemsrc [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. CHOLESTERYL HEXADECYL CARBONATE CAS#: 15455-87-5 [m.chemicalbook.com]

- 6. arxiv.org [arxiv.org]

- 7. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]

Theoretical & Structural Dynamics of Cholesteryl Hexadecyl Carbonate

Executive Summary

Cholesteryl Hexadecyl Carbonate (CHC), also known as Cholesteryl Cetyl Carbonate (CAS: 15455-87-5), represents a distinct class of liquid crystalline materials where the rigid steroid nucleus is coupled to a saturated hexadecyl (C16) chain via a carbonate linkage.[1][2] Unlike standard cholesteryl esters, the carbonate group introduces unique polarity and conformational flexibility, significantly altering the mesogenic properties and packing density.

This guide details the theoretical frameworks required to model CHC structure, from atomistic molecular dynamics (MD) to macroscopic phase transition theories.[1] It serves as a blueprint for researchers utilizing CHC in thermochromic sensors, liposomal drug delivery systems, and photonics.[1]

Part 1: Molecular Architecture & Physicochemical Basis

The Static Model: Structural Topology

The theoretical model of CHC is built upon three distinct functional domains. Understanding the interplay between these domains is critical for predicting self-assembly behavior.[2]

-

The Rigid Core (Steroid Nucleus): A fused tetracyclic ring system (cyclopentanoperhydrophenanthrene) that provides mechanical rigidity and chirality.[1] The chiral centers at C3, C8, C9, C10, C13, C14, C17, and C20 induce the helical twist necessary for the cholesteric phase.[1]

-

The Flexible Tail (Hexadecyl Chain): A saturated C16 hydrocarbon chain.[1] In theoretical modeling, this acts as a "solvent-like" spacer that stabilizes the smectic or cholesteric layering through van der Waals interactions.

-

The Linker (Carbonate Group): The defining feature. Unlike a simple ester, the carbonate (–O–CO–O–) linkage possesses a higher dipole moment and increased rotational freedom. This affects the "tilt" of the molecule within a liquid crystal mesophase.

Visualization of Molecular Hierarchy

Figure 1: Hierarchical decomposition of CHC.[1][2] The carbonate linker acts as the critical pivot point influencing phase transition temperatures.

Part 2: Phase Behavior & Theoretical Modeling[1]

Mesophase Transitions

CHC exhibits thermotropic liquid crystalline behavior.[1] Unlike shorter-chain homologues, the C16 chain length stabilizes the mesophase at lower temperatures.

-

Crystal State (< 8°C): The molecules pack in a Monolayer Type I or II structure.[1] The carbonate dipoles align to maximize electrostatic stability.

-

Liquid Crystalline Phase (8°C – 36°C): CHC enters a cholesteric (chiral nematic) phase.[1][2] The molecules possess long-range orientational order but lack positional order. The chiral steroid core induces a helical twist in the director field.

-

Isotropic Liquid (> 36°C): Thermal energy overcomes the intermolecular forces, resulting in a disordered fluid.[1]

Note on Drug Delivery: The transition at ~36°C is physiologically relevant, making CHC an excellent candidate for thermosensitive drug release carriers that "melt" or destabilize upon contact with the body (37°C).

Landau-de Gennes Theory Application

To model the macroscopic ordering of CHC, we utilize the Landau-de Gennes theory. The free energy density (

- : Material constants specific to CHC.

- : The supercooling limit temperature.

-

Relevance: This equation models the first-order phase transition from Isotropic to Cholesteric. For CHC, the "B" term is critical as it dictates the stability of the cholesteric phase against thermal fluctuations near 36°C.

Part 3: Computational Approaches (MD Simulations)

To predict the interaction of CHC with lipid bilayers (e.g., in liposome formulation), Atomistic Molecular Dynamics (MD) is the gold standard.[1]

Force Field Selection[2]

-

CHARMM36 Lipid Force Field: Highly recommended.[1] It accurately parameters the steroid ring flexibility and the ester/carbonate torsional barriers.

-

GROMOS (e.g., 54A7): A valid alternative, particularly if unifying with protein simulations, though parameterization of the carbonate tail may require validation against quantum mechanical (QM) calculations.[1]

Simulation Protocol (Step-by-Step)

-

Topology Generation:

-

System Construction:

-

Pack CHC molecules into a simulation box (randomly for isotropic start, or pre-aligned for crystal).

-

Solvate with TIP3P water model if simulating a dispersed system.

-

-

Equilibration Workflow:

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

NVT (Canonical): Heat from 0K to 310K (37°C) over 100 ps.[1][2] Use a Langevin thermostat.

-

NPT (Isobaric-Isothermal): Pressurize to 1 atm. Use a semi-isotropic Berendsen or Parrinello-Rahman barostat to allow the simulation box to adjust dimensions (crucial for liquid crystals to find their natural layer spacing).[1][2]

-

MD Workflow Diagram

Figure 2: Standardized MD pipeline for equilibrating Cholesteryl Hexadecyl Carbonate systems.

Part 4: Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols ensure the physical properties match the simulated predictions.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures (

-

Protocol:

-

Load 2-5 mg of pure CHC into an aluminum pan.

-

Heat Cycle 1: Heat from 0°C to 100°C at 10°C/min to erase thermal history.

-

Cool Cycle: Cool to 0°C at 5°C/min. (Look for supercooling effects).

-

Heat Cycle 2: Heat to 100°C at 2°C/min.

-

-

Expected Data: Endothermic peaks at ~8°C (Crystal melt) and ~36°C (Clearing point).[1][2]

X-Ray Diffraction (XRD)

Objective: Measure the d-spacing (layer thickness) to validate the "Monolayer" vs "Bilayer" packing model.

-

Protocol:

-

Analysis:

-

Small Angle Region (1°-5°): Corresponds to the smectic layer spacing (

).[1][2] For CHC, -

Wide Angle Region (15°-25°): Corresponds to the intermolecular spacing between alkyl chains (typically ~4.5

for liquid-like chains).[1][2]

-

Data Summary Table[2]

| Parameter | Value / Range | Method of Determination |

| Molecular Formula | C | Mass Spectrometry |

| Melting Point ( | ~8°C | DSC / Polarized Microscopy |

| Clearing Point ( | ~36°C | DSC / Polarized Microscopy |

| Packing Motif | Monolayer (Type I) | XRD (Small Angle) |

| Space Group | Monoclinic ( | Single Crystal XRD (Analogous to COC) |

| Force Field | CHARMM36 Lipid | Computational Simulation |

References

-

Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. IEEE Xplore. Available at: [Link]

-

Crystal structure and microstructure of cholesteryl oleyl carbonate. (Structural homologue reference). PubMed.[1] Available at: [Link]

-

Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters. Biophysical Journal. Available at: [Link]

-

Cholesteryl Carbonate Structure & Properties. PubChem. Available at: [Link][1][2]

Sources

Methodological & Application

Applications of Cholesteryl Hexadecyl Carbonate in Drug Delivery Research: A Detailed Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of cholesteryl hexadecyl carbonate in drug delivery systems. This guide delves into the rationale behind its use, detailed protocols for formulation, and methods for characterization, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Advantage of Cholesteryl Hexadecyl Carbonate in Nanomedicine

Cholesteryl hexadecyl carbonate, a cholesterol ester, is emerging as a critical component in the design of advanced drug delivery systems. Its unique physicochemical properties, stemming from the amalgamation of a rigid sterol backbone and a flexible sixteen-carbon alkyl chain linked by a carbonate group, offer distinct advantages in the formulation of lipid-based nanocarriers such as liposomes and solid lipid nanoparticles (SLNs).

The incorporation of cholesterol and its derivatives into lipid bilayers is known to enhance membrane rigidity, reduce drug leakage, and prolong circulation times.[1] Cholesteryl esters like hexadecyl carbonate can form part of the solid lipid core in SLNs, facilitating the encapsulation of both lipophilic and hydrophilic drugs and enabling controlled release kinetics.[1] The biocompatibility of cholesterol derivatives also improves the interaction of drug carriers with cell membranes, potentially leading to enhanced cellular uptake.

This guide will provide detailed methodologies for harnessing the potential of cholesteryl hexadecyl carbonate in the development of effective drug delivery vehicles.

Physicochemical Properties of Cholesteryl Hexadecyl Carbonate

A thorough understanding of the physicochemical properties of cholesteryl hexadecyl carbonate is paramount for the successful design and formulation of drug delivery systems.

| Property | Value/Information | Source(s) |

| Chemical Name | Cholesteryl Hexadecyl Carbonate | [2] |

| CAS Number | 15455-87-5 | [2] |

| Molecular Formula | C44H78O3 | [2] |

| Molecular Weight | 655.09 g/mol | [2] |

| Physical State | Expected to be a waxy crystalline solid at room temperature, similar to other long-chain cholesteryl esters.[3] | Inferred from related compounds |

| Solubility | Insoluble in water.[4] Soluble in organic solvents such as chloroform, methanol, ethanol, and acetone. The choice of solvent is critical for the initial dissolution phase in nanoparticle preparation.[4][5] | [4][5] |

| Melting Point | Not explicitly found for hexadecyl carbonate. However, related compounds like cholesteryl oleyl carbonate have a melting point around 20°C, while cholesteryl hexyl carbonate melts at 107°C. The melting point is a critical parameter for hot homogenization techniques in SLN preparation.[6] | [6] |

Formulation of Cholesteryl Hexadecyl Carbonate-Based Nanocarriers

This section provides detailed, step-by-step protocols for the preparation of two primary types of drug delivery systems utilizing cholesteryl hexadecyl carbonate: Solid Lipid Nanoparticles (SLNs) and Liposomes.

Solid Lipid Nanoparticles (SLNs) via Hot Microemulsification

The hot microemulsification method is a robust technique for preparing SLNs, particularly suitable for incorporating lipid-soluble drugs. The process involves the formation of a hot oil-in-water (o/w) nanoemulsion followed by cooling to solidify the lipid core.[7]

Caption: Workflow for SLN preparation using the hot microemulsification method.

Materials:

-

Cholesteryl hexadecyl carbonate

-

Co-lipid (e.g., stearic acid, palmitic acid)[8]

-

Surfactant (e.g., Poloxamer 188, lecithin, sodium taurocholate)[9]

-

Lipophilic drug of interest

-

Organic solvent (e.g., chloroform, acetone)[5]

-

Ultrapure water

-

Cryoprotectant (e.g., trehalose)

Equipment:

-

High-speed homogenizer (e.g., Ultra-Turrax)

-

Magnetic stirrer with heating plate

-

Water bath

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Lipid Phase Preparation:

-

Accurately weigh cholesteryl hexadecyl carbonate, a co-lipid (e.g., stearic acid), and the lipophilic drug. A typical starting ratio could be 1:1 for cholesteryl hexadecyl carbonate to co-lipid.

-

Dissolve these components in a minimal amount of a suitable organic solvent.

-

Heat the mixture to a temperature approximately 10°C above the melting point of the highest-melting-point component (e.g., 80-85°C) to ensure a homogenous molten lipid phase.[7][9]

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of a surfactant (e.g., 1-2% w/v Poloxamer 188).

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Pour the hot lipid phase into the hot aqueous phase while homogenizing at high speed (e.g., 15,000-20,000 rpm) for 5-10 minutes. This will form a hot oil-in-water nanoemulsion.[10]

-

-

Nanoparticle Precipitation:

-

Rapidly disperse the hot nanoemulsion into a volume of cold water (2-4°C) that is 5-10 times the volume of the emulsion, under continuous stirring. This rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.[10]

-

-

Purification:

-

Centrifuge the resulting SLN suspension (e.g., at 15,000 x g for 30 minutes) to pellet the nanoparticles and separate them from the aqueous phase containing excess surfactant and unencapsulated drug.

-

Resuspend the pellet in fresh ultrapure water and repeat the centrifugation step twice to ensure complete removal of impurities.

-

-

Storage:

-

For long-term stability, the purified SLN suspension can be mixed with a cryoprotectant (e.g., 5% w/v trehalose) and lyophilized.[10]

-

Liposomes via Thin-Film Hydration Method

The thin-film hydration method is a widely used and straightforward technique for preparing liposomes. It involves the deposition of a thin lipid film, followed by hydration to form vesicles.[11]

Caption: Workflow for liposome preparation using the thin-film hydration method.

Materials:

-

Cholesteryl hexadecyl carbonate

-

Phospholipid (e.g., DPPC, DSPC, POPC)[12]

-

Drug of interest (lipophilic or hydrophilic)

-

Organic solvent system (e.g., chloroform:methanol, 2:1 v/v)[13]

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Equipment:

-

Rotary evaporator

-

Water bath

-

Sonicator (probe or bath) or extruder

-

Dialysis tubing or size exclusion chromatography setup

Procedure:

-

Lipid Film Formation:

-

Dissolve cholesteryl hexadecyl carbonate, a phospholipid, and a lipophilic drug (if applicable) in the organic solvent system in a round-bottom flask. A common molar ratio of phospholipid to cholesterol derivative is 70:30.[14]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-45°C).[13]

-

Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the flask's inner surface.

-

Continue to dry the film under high vacuum for several hours to overnight to remove any residual solvent.[13]

-

-

Hydration:

-

Pre-heat the aqueous buffer (containing the hydrophilic drug, if applicable) to a temperature above the phase transition temperature (Tc) of the chosen phospholipid.

-

Add the pre-heated buffer to the flask containing the dry lipid film.

-

Agitate the flask by hand, vortexing, or gentle shaking until the lipid film is fully hydrated and detaches from the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).[11]

-

-

Size Reduction:

-

To obtain smaller, more uniform vesicles, the MLV suspension must be downsized.

-

Sonication: Use a probe sonicator (with caution to avoid overheating) or a bath sonicator to produce small unilamellar vesicles (SUVs).

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using an extruder. This is the preferred method for producing large unilamellar vesicles (LUVs) with a narrow size distribution.[11]

-

-

-

Purification:

-

Remove any unencapsulated drug from the liposome suspension using dialysis against fresh buffer or by passing the suspension through a size exclusion chromatography column.

-

Characterization of Cholesteryl Hexadecyl Carbonate Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanocarriers.

| Parameter | Technique(s) | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the breadth of the size distribution. A PDI below 0.2 indicates a homogenous population.[15] |

| Zeta Potential | DLS with an electrode | To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.[16] |

| Morphology and Structure | Transmission Electron Microscopy (TEM), Cryo-TEM | To visualize the shape, surface morphology, and internal structure of the nanoparticles.[17] |

| Drug Loading and Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | To quantify the amount of drug successfully incorporated into the nanoparticles.[18][19] |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | To investigate the physical state (crystalline or amorphous) of the drug within the lipid matrix and to study lipid phase transitions. |

| In Vitro Drug Release | Dialysis Bag Method | To study the rate and mechanism of drug release from the nanocarriers over time in a simulated physiological environment. |

| Stability | DLS, Zeta Potential Measurement | To assess the physical stability of the nanoparticle suspension over time by monitoring changes in particle size, PDI, and zeta potential.[12] |

Protocol: Determination of Drug Loading and Encapsulation Efficiency

Principle: The unencapsulated ("free") drug is separated from the drug-loaded nanoparticles. The amount of free drug is quantified, and the encapsulated drug is calculated by subtraction from the total initial amount of drug used.

Procedure:

-

Separation of Free Drug:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

-

Carefully collect the supernatant, which contains the free drug.

-

-

Quantification:

-

Quantify the concentration of the drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[19]

-

-

Calculations:

-

Encapsulation Efficiency (EE%): EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

-

Drug Loading (DL%): DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

-

Conclusion and Future Perspectives

Cholesteryl hexadecyl carbonate presents a valuable tool for the formulation of advanced drug delivery systems. Its unique properties can be leveraged to enhance the stability, drug loading capacity, and cellular interaction of both solid lipid nanoparticles and liposomes. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile lipid excipient. Future research may focus on optimizing formulations for specific therapeutic agents, exploring targeted delivery strategies by modifying the surface of these nanocarriers, and conducting in vivo studies to validate their efficacy and safety.

References

-

Scientific.net. (n.d.). Cholesteryl Cetyl Carbonate as a Smart Material for Drug Delivery Application. Retrieved from [Link]

-

LS Instruments. (n.d.). Lipid Nanoparticle (LNP) Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug loading and encapsulation efficiency values determined by the HPLC method. Retrieved from [Link]

-

Ginie, L. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

-

Castile, J. D. (n.d.). Chapter - IAPC-OBP. Retrieved from [Link]

-

Kazi, N. (2023, June 2). Analysis of Lipid Nanoparticles. LCGC International. Retrieved from [Link]

-

Fàbregas, A., et al. (2018). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. International Journal of Nanomedicine, 13, 3041–3053. [Link]

-

de Oliveira, G. M., et al. (2018). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

RSC Publishing. (2023, September 26). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Retrieved from [Link]

-

Encyclopedia MDPI. (2023, May 12). Conventional Liposomal Formulation Methods. Retrieved from [Link]

-

BOC Sciences. (2025, November 21). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery — Guide from BOC Sciences [Video]. YouTube. [Link]

-

News-Medical. (2024, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]

-

ResearchGate. (2019, November 27). Advice for optimizing production of liposome using Thin Film Hydration?. Retrieved from [Link]

- Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.

- Pardeshi, C., et al. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences, 102(1), 27-48.

-

Balanč, B. D., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1395. [Link]

-

PubChem. (n.d.). Cholesteryl carbonate. Retrieved from [Link]

-

Thudom, M. E., & Figge, J. (1983). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 72(2), 164-167. [Link]

-